2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogens for substitution reactions). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type.
Scientific Research Applications
2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol: Known for its antibacterial activity against Pseudomonas aeruginosa.
Quinazolinone derivatives: Known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and antitumor properties.
Uniqueness
What sets 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H19Cl2N3O4 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate |
InChI |
InChI=1S/C22H19Cl2N3O4/c23-15-5-3-13(17(24)11-15)7-8-25-20(28)12-31-22(30)14-4-6-16-18(10-14)26-19-2-1-9-27(19)21(16)29/h3-6,10-11H,1-2,7-9,12H2,(H,25,28) |
InChI Key |
BETUXMXZOSLZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)OCC(=O)NCCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.